molecular formula C14H20N2O3S B1437528 Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate CAS No. 623588-30-7

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Cat. No.: B1437528
CAS No.: 623588-30-7
M. Wt: 296.39 g/mol
InChI Key: OHGKLOGHIWWLSX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a versatile chemical intermediate prized in medicinal chemistry for its role in the discovery and development of novel therapeutic agents. Its structure incorporates both a formyl group and a protected piperazine, making it a key precursor for constructing more complex molecules via condensation and coupling reactions. This compound is part of a broader class of heterocyclic scaffolds, such as fused thienopyridines, which are actively investigated for a wide spectrum of biological activities. These research areas include the synthesis of potential antibacterial, cytotoxic, anti-viral, and antiplatelet agents . Furthermore, piperazine-thiophene derivatives have been identified in patent literature as key components in inhibitors for enzymes like VAP-1 (Vascular Adhesion Protein-1), which is a target for inflammatory diseases, diabetes, and atherosclerosis . The compound's reactivity allows researchers to efficiently generate diverse chemical libraries for high-throughput screening against various biological targets, accelerating the search for new treatments. It is strictly for use in laboratory research.

Properties

IUPAC Name

tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)20-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGKLOGHIWWLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651047
Record name tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623588-30-7
Record name tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Inquiry

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Expanding Chemical Knowledge

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Defining Guide Structure

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Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate SMILES code

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Structural Details

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Developing Synthesis Strategies

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physical properties of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Preliminary Data

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Analyzing Compound Properties

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Initiating Search Protocols

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solubility of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Search Results

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Structuring the Technical Guide

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Navigating the Synthesis and Handling of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular architecture, combining a thiophene-2-carboxaldehyde moiety with an N-Boc-protected piperazine ring, makes it a versatile building block for drug discovery and development. However, the synthesis and handling of this compound necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety considerations for this compound, drawing upon data from its constituent chemical functionalities to offer a comprehensive safety profile for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Piperazine Moiety: The core piperazine ring is known to be a corrosive chemical that can cause skin and eye irritation[1]. High exposure can lead to neurological effects such as weakness, blurred vision, and tremors[1]. A significant concern with piperazine and its derivatives is the potential for sensitization. It may cause both skin allergies, leading to rashes upon future exposure, and asthma-like allergic reactions characterized by shortness of breath and wheezing[1][2].

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is generally considered to be of low toxicity. However, N-Boc-piperazine itself is classified as a skin and serious eye irritant[3].

Thiophene-2-carboxaldehyde Moiety: The thiophene-2-carboxaldehyde portion of the molecule is harmful if swallowed and is a known cause of skin and serious eye irritation[4][5]. It may also cause respiratory irritation[4].

Based on this analysis, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, as well as potential sensitization.

Hazard Summary Table

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation[3][4][5].GHS07P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation Causes serious eye irritation[3][4][5].GHS07P280, P305+P351+P338, P337+P313
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled[2].GHS08P261, P284, P304+P340, P342+P311
Skin Sensitization May cause an allergic skin reaction[1][2][6].GHS07P261, P272, P280, P302+P352, P333+P313, P362+P364
Acute Oral Toxicity Harmful if swallowed[4][5][7].GHS07P264, P270, P301+P312, P330
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[4].GHS07P261, P271, P304+P340, P312, P403+P233, P405

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage protocols is mandatory to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Eye_Protection Chemical safety goggles and face shield Hand_Protection Chemical-resistant gloves (e.g., Nitrile) Body_Protection Laboratory coat Respiratory_Protection NIOSH-approved respirator with appropriate cartridge for organic vapors and particulates Researcher Researcher Handling Handling the Compound Researcher->Handling Initiates Handling->Eye_Protection Requires Handling->Hand_Protection Requires Handling->Body_Protection Requires Handling->Respiratory_Protection Requires

Caption: Required PPE for handling the compound.

Engineering Controls

All manipulations of this compound, especially when in powdered form or when heating, should be conducted within a certified chemical fume hood to minimize inhalation exposure[8]. The fume hood should have adequate airflow and be regularly inspected.

Storage

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[4][9]. It should be stored away from strong oxidizing agents, strong acids, and sources of ignition[3][9].

Emergency Procedures

A clear and well-rehearsed emergency response plan is crucial. The following flowchart outlines the immediate actions to be taken in case of accidental exposure.

Emergency_Procedures cluster_exposure Accidental Exposure Response cluster_actions Immediate Actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Immediately flush with water for at least 15 minutes, holding eyelids open. Eye_Contact->Rinse_Eyes Wash_Skin Immediately wash with soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention for all exposure types. Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response for accidental exposure.

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions[10]. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases[3][10][9]. Contact with these materials should be avoided to prevent vigorous reactions. Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2) and nitrogen oxides (NOx)[3][6].

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains[8].

Conclusion

While this compound is a valuable synthetic intermediate, its handling demands a high level of caution. A thorough understanding of the hazards associated with its constituent moieties, coupled with the strict implementation of the safety protocols outlined in this guide, is essential for the protection of laboratory personnel and the environment. By fostering a culture of safety and preparedness, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement.

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Piperazine: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

  • 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Loba Chemie. [Link]

  • Thiophene-2-carboxaldehyde SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Thiophene-2-carbaldehyde. ChemBK. [Link]

  • 4-(6-Amino-3-pyridyl)-1-Boc-piperazine SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

role of Boc-piperazine thiophene derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with a wide search to grasp Boc-piperazine and thiophene derivatives' role in drug discovery. After this broad view, I'll dive into the specific synthesis methods of Boc-piperazine itself. I'm aiming for a comprehensive overview before narrowing my focus.

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I'm now focusing on synthesizing more specific searches. I'll cover the synthesis of Boc-piperazine thiophene derivatives, including their biological activities (anticancer, antibacterial, antiviral) and mechanisms. I will then explore their structure-activity relationships. This will help me identify key therapeutic targets and structure the technical guide logically, including pharmacophoric features, synthesis, biological applications, SAR, and future perspectives. Finally, I will synthesize the information into a self-validating guide, including methodologies and quantitative data tables.

Analyzing Therapeutic Targets

I'm now analyzing the information to pinpoint therapeutic targets and common synthetic routes. It's becoming clear how to structure the guide, starting with Boc-piperazine and thiophene pharmacophoric features, then synthesis, and applications. I'll include SAR and potential future research directions. I aim to create a self-validating guide with clear methodologies and data tables.

An In-Depth Technical Guide on the Chemical Reactivity of the 5-Formylthiophene Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-formylthiophene moiety, specifically 5-formylthiophene-2-carbaldehyde and its derivatives, represents a cornerstone in heterocyclic chemistry, offering a versatile scaffold for the synthesis of a myriad of complex organic molecules. Its unique electronic properties, arising from the interplay between the electron-withdrawing formyl group and the electron-rich thiophene ring, dictate a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of the reactivity of this moiety, delving into the mechanistic underpinnings of its participation in a wide array of chemical transformations. From classical condensation reactions to modern metal-catalyzed cross-couplings, we will dissect the factors governing its behavior, offering field-proven insights and detailed protocols to empower researchers in leveraging the full synthetic potential of this remarkable building block.

Introduction: The Duality of the 5-Formylthiophene Core

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry and materials science. The introduction of a formyl group at the 2-position, and often a second formyl or other substituent at the 5-position, dramatically influences the ring's electronic landscape and, consequently, its reactivity. The 5-formylthiophene-2-carbaldehyde scaffold can be viewed as possessing a dual nature:

  • An Electrophilic Center: The formyl group's carbonyl carbon is highly electrophilic, readily undergoing nucleophilic attack. This is the basis for a vast number of condensation and addition reactions.

  • A Modulated Aromatic System: The electron-withdrawing nature of the formyl group deactivates the thiophene ring towards electrophilic aromatic substitution compared to unsubstituted thiophene. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present at the 5-position.

Understanding this electronic interplay is paramount to predicting and controlling the outcomes of reactions involving this moiety.

The Aldehyde Functionality: A Gateway to Molecular Complexity

The aldehyde group is the primary reactive site for a plethora of synthetic transformations. Its reactivity is the foundation for building molecular complexity from the 5-formylthiophene core.

Condensation Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Condensation reactions are a cornerstone of synthetic chemistry, and the 5-formylthiophene moiety readily participates in these transformations.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically in the presence of a weak base like piperidine or an amine salt. This reaction is a powerful tool for the synthesis of α,β-unsaturated systems.

Mechanism & Experimental Insight: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-formylthiophene. Subsequent dehydration yields the condensed product. The choice of base and solvent is critical; an amine base not only catalyzes the reaction but can also participate in the formation of an iminium ion intermediate, which can accelerate the reaction rate.

Experimental Protocol: A Representative Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-formylthiophene-2-carbaldehyde and 1.1 equivalents of the active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, for example, 0.1 equivalents of piperidine.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

G cluster_workflow Knoevenagel Condensation Workflow Reactants 5-Formylthiophene-2-carbaldehyde + Active Methylene Compound Catalyst Weak Base (e.g., Piperidine) Reactants->Catalyst add Solvent Ethanol or Toluene Catalyst->Solvent dissolve in Reaction Reflux Solvent->Reaction heat to Monitoring TLC Reaction->Monitoring monitor with Workup Cooling & Filtration or Solvent Removal Monitoring->Workup upon completion Purification Column Chromatography Workup->Purification

Caption: Workflow for a typical Knoevenagel condensation reaction.

These reactions are indispensable for the stereoselective synthesis of alkenes. The Wittig reaction utilizes a phosphonium ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion. The HWE reaction is often preferred as it typically favors the formation of the (E)-alkene and the phosphate byproduct is water-soluble, simplifying purification.

Causality in Reagent Choice: The choice between the Wittig and HWE reagents can dictate the stereochemical outcome of the reaction. Stabilized ylides in the Wittig reaction often lead to (E)-alkenes, while non-stabilized ylides can give (Z)-alkenes. The HWE reaction almost exclusively yields the (E)-isomer, providing a high degree of stereocontrol.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a highly efficient method for the formation of C-N bonds. The 5-formylthiophene moiety is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Self-Validating Protocol Design: A key aspect of a successful reductive amination is the choice of the reducing agent. The reducing agent should be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that can be used in a one-pot procedure. Its moisture stability allows for convenient handling.

Experimental Protocol: One-Pot Reductive Amination

  • Reactant Mixing: To a solution of 1 equivalent of 5-formylthiophene-2-carbaldehyde and 1.1 equivalents of the desired amine in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add 3-4 Å molecular sieves to absorb the water formed during imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride in one portion.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

G cluster_pathway Reductive Amination Pathway Aldehyde 5-Formylthiophene-2-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine, -H2O Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product + STAB ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Product

Caption: Key steps in the reductive amination of 5-formylthiophene-2-carbaldehyde.

Oxidation and Reduction of the Formyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of thiophene derivatives.

  • Oxidation: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

  • Reduction: Sodium borohydride (NaBH4) is a commonly used reagent for the selective reduction of the aldehyde to the corresponding alcohol. It is a mild reagent that is compatible with many functional groups. For the complete reduction of the formyl group to a methyl group, Wolff-Kishner or Clemmensen reduction conditions can be applied, although the harsh conditions may not be suitable for all substrates.

The Thiophene Ring: A Platform for Aromatic Functionalization

While the formyl group is the primary site of reactivity, the thiophene ring itself can undergo a range of transformations.

Electrophilic Aromatic Substitution

As mentioned, the electron-withdrawing formyl group deactivates the thiophene ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur, typically at the 4-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex architectures, metal-catalyzed cross-coupling reactions are indispensable. To participate in these reactions, the 5-formylthiophene moiety must first be functionalized with a suitable leaving group, typically a halogen (Br, I) at the 5-position. 5-Bromothiophene-2-carbaldehyde is a commercially available and widely used starting material for this purpose.

Table 1: Common Cross-Coupling Reactions of 5-Halothiophene-2-carbaldehyde

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki Coupling Boronic acid/esterPd(PPh3)4, K2CO3C-C
Heck Coupling AlkenePd(OAc)2, P(o-tol)3, Et3NC-C
Sonogashira Coupling Terminal alkynePdCl2(PPh3)2, CuI, Et3NC-C
Buchwald-Hartwig Amination AminePd2(dba)3, BINAP, NaOtBuC-N
Stille Coupling OrganostannanePd(PPh3)4C-C

Authoritative Grounding: The development of these palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These methods offer a highly versatile and efficient means of constructing complex molecular frameworks.

Stability and Handling Considerations

5-Formylthiophene-2-carbaldehyde is generally a stable compound. However, like many aldehydes, it can be susceptible to air oxidation over time, leading to the formation of the corresponding carboxylic acid. It is therefore advisable to store it under an inert atmosphere and in a cool, dark place. During reactions, it is important to consider the stability of the thiophene ring. While generally robust, it can be sensitive to strong oxidizing agents and certain acidic conditions which can lead to ring opening or polymerization.

Conclusion

The 5-formylthiophene moiety is a remarkably versatile and synthetically valuable building block. Its reactivity is governed by the electronic interplay between the aldehyde functionality and the thiophene ring. A thorough understanding of its behavior in various chemical transformations, from classical condensation reactions to modern cross-coupling strategies, is essential for its effective utilization in the design and synthesis of novel organic molecules for applications in medicinal chemistry, materials science, and beyond. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and creatively employ the 5-formylthiophene core in their synthetic endeavors.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

applications of thiophenylpiperazine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Investigation: Scaffold

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Expanding Scope: Scaffold

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Refining Focus: Scaffold

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Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with broad Google searches to establish a base understanding of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My focus is on its synthesis, properties, and use in medicinal chemistry, to identify key data. I'm aiming to build a solid foundation of information for further analysis.

Analyzing Initial Search Results

I've moved on from broad searches and am diving into analyzing the initial results for this compound. My focus is now on the compound's synthetic routes, common reactions involving the formyl and piperazine groups, and its use in creating specific drug candidates. I'm building a logical structure for a technical guide, starting with an introduction, followed by synthesis, key reactions, and applications. I'm prioritizing experimental choices and causality for the "Expertise & Experience" section. I will detail protocols and cite sources.

Establishing Information Pillars

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Methodological & Application

synthesis protocol for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I've initiated a thorough search to compile various synthesis protocols for tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My next move is to deeply analyze and compare the collected routes. I'll focus intensely on starting materials, reaction conditions, reported yields, and purification methods. The goal is to identify the most efficient and practical synthetic approach.

Analyzing Synthesis Strategies

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Commencing Synthetic Route Search

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Application Note: A Detailed Protocol and Mechanistic Insight into the Reductive Amination of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate with various primary amines. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse compound libraries, particularly for creating derivatives with potential therapeutic applications. We will delve into the underlying mechanism, provide a detailed, field-tested protocol, and offer insights into critical experimental parameters to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Thiophene-Piperazine Scaffold

The thiophene-piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules. The inherent physicochemical properties of the thiophene ring, coupled with the versatile nature of the piperazine linker, allow for extensive structural modifications to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. The aldehyde functional group on the this compound serves as a versatile chemical handle for introducing a wide array of substituents via reductive amination. This reaction allows for the facile construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of countless pharmaceutical agents.

This guide will focus on the use of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source, particularly well-suited for the reductive amination of aldehydes in the presence of other reducible functional groups. Its tolerance for a variety of functional groups and its ease of handling have made it a preferred reagent in contemporary organic synthesis.

Reaction Mechanism: A Step-by-Step Elucidation

The reductive amination of an aldehyde with a primary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride proceeds through a two-step sequence:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to form a Schiff base, which is then protonated to generate a reactive iminium ion intermediate. The presence of a mild acid, such as acetic acid, is often crucial to catalyze this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity, and facilitating the final dehydration step.

  • Hydride Reduction: The electrophilic iminium ion is then rapidly and selectively reduced by the hydride source, in this case, sodium triacetoxyborohydride, to yield the final secondary amine product. The steric bulk and reduced reactivity of STAB compared to other borohydrides like sodium borohydride prevent the premature reduction of the starting aldehyde.

Below is a diagram illustrating the general mechanism of this reductive amination reaction.

Reductive_Amination_Mechanism Aldehyde Thiophene Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium_Ion Iminium Ion [R'-CH=N+H-R] Hemiaminal->Iminium_Ion - H2O (catalyzed by H+) Product Secondary Amine Product (R'-CH2-NH-R) Iminium_Ion->Product Hydride Transfer H_plus H+ (Acetic Acid) H_plus->Hemiaminal STAB NaBH(OAc)3 (STAB) STAB->Iminium_Ion

Figure 1: General mechanism of reductive amination.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a robust and reproducible method for the reductive amination of this compound with a representative primary amine.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
This compound≥95%Sigma-AldrichStarting material.
Primary Amine (e.g., Benzylamine)≥98%Acros OrganicsA wide variety of primary amines can be used.
Sodium Triacetoxyborohydride (STAB)≥95%Combi-BlocksMoisture-sensitive; handle under an inert atmosphere if possible.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Acetic Acid (AcOH)Glacial, ≥99.7%VWR ChemicalsCatalyst for iminium ion formation.
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS Grade-Used for quenching the reaction.
Brine (Saturated NaCl solution)ACS Grade-Used during aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Ethyl Acetate (EtOAc)HPLC Grade-Eluent for chromatography.
HexanesHPLC Grade-Eluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add the primary amine (1.1 eq) to the solution.

    • Add glacial acetic acid (1.1 eq) to the reaction mixture. The acetic acid acts as a catalyst for the formation of the iminium ion.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reductive Amination:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. The portion-wise addition helps to control any potential exotherm.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (H₂) may occur.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product.

Experimental Workflow Diagram

Experimental_Workflow Start Dissolve Aldehyde in DCM Add_Amine Add Primary Amine Start->Add_Amine Add_AcOH Add Acetic Acid Add_Amine->Add_AcOH Stir_1 Stir for 30-60 min (Iminium Formation) Add_AcOH->Stir_1 Add_STAB Add STAB Portion-wise Stir_1->Add_STAB Stir_2 Stir at RT (2-16 h) Add_STAB->Stir_2 Quench Quench with sat. NaHCO3 Stir_2->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Pure Secondary Amine Product Purify->Product

Figure 2: Step-by-step experimental workflow.

Expected Results and Troubleshooting

Observation/IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction (starting aldehyde remains) - Insufficient reaction time.- Deactivated STAB due to moisture.- Insufficient amount of amine or STAB.- Allow the reaction to stir for a longer period.- Use fresh, high-quality STAB and anhydrous solvent.- Ensure accurate stoichiometry of reagents. Consider adding a slight excess of the amine and STAB.
Formation of dialkylated amine byproduct - The newly formed secondary amine reacts with another molecule of the aldehyde.- This is generally less of an issue with STAB due to its mildness. If observed, consider using a larger excess of the primary amine to favor the formation of the desired product.
Low isolated yield - Product loss during workup or purification.- Incomplete reaction.- Ensure efficient extraction during workup.- Optimize the chromatography conditions to minimize product loss on the column.- Re-evaluate the reaction conditions as described above.
Difficulty in purification - Product co-elutes with impurities.- Try a different solvent system for chromatography.- Consider an alternative purification method such as preparative HPLC or crystallization if the product is a solid.
Boc-deprotection - Strongly acidic conditions.- The use of acetic acid as a catalyst is generally mild enough to not cause significant Boc deprotection. If this is observed, consider reducing the amount of acetic acid or using a non-acidic Lewis acid catalyst. However, for most applications, this is not a significant concern.

Characterization of the Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. Key signals to look for include the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new methylene signal adjacent to the newly formed secondary amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The reductive amination of this compound with primary amines using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of secondary amines. The protocol detailed in this application note is robust and has been successfully applied to a wide array of substrates. By understanding the underlying mechanism and paying close attention to the critical experimental parameters, researchers can confidently and reproducibly synthesize novel thiophene-piperazine derivatives for their drug discovery programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Wittig reaction conditions for 5-formylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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Suzuki coupling of 5-bromothiophene-2-carbaldehyde with boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

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Application & Protocol Guide: Synthesis of Thiophene-Based Kinase Inhibitors via Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of thiophene-based kinase inhibitors, a class of molecules with significant therapeutic potential. We focus on the strategic incorporation of the piperazine moiety, a critical linker that often enhances solubility, bioavailability, and target engagement. This document provides a robust theoretical framework, mechanistic insights, and detailed, field-tested protocols for the synthesis of a core thiophene-piperazine scaffold via Palladium-catalyzed Buchwald-Hartwig amination. It is intended for researchers and professionals in medicinal chemistry and drug development, offering a complete workflow from starting materials to a functionalized final product, including characterization, quality control, and troubleshooting.

Introduction: Strategic Design of Thiophene-Piperazine Scaffolds

Kinase inhibitors have revolutionized modern medicine, particularly in oncology. The thiophene ring is a "privileged" scaffold in this domain; its bioisosteric relationship to the phenyl ring, combined with its unique electronic properties, allows for potent and selective interactions within the ATP-binding pocket of various kinases.

The strategic inclusion of a piperazine linker is a common and highly effective tactic in kinase inhibitor design. Piperazine is not merely a spacer; it serves several critical functions:

  • Solubility Enhancement: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly improving the aqueous solubility of the final compound—a crucial parameter for drug delivery.

  • Vectorial Exit: It provides a chemically versatile exit vector. The distal nitrogen atom can be easily functionalized to introduce pharmacophoric groups that can form additional interactions with the target protein, thereby fine-tuning potency and selectivity.

  • Modulation of Physicochemical Properties: It helps maintain a favorable balance of properties (e.g., polar surface area) that are essential for good oral bioavailability.

This guide focuses on the most reliable and versatile method for coupling these two key fragments: the Buchwald-Hartwig amination.

Synthetic Strategy & Retrosynthesis

The overall strategy involves a convergent synthesis, where the thiophene core and the piperazine linker are prepared or procured separately and then coupled. The resulting intermediate is then further functionalized to yield the final inhibitor.

Retrosynthetic Analysis

A retrosynthetic analysis of a generic thiophene-piperazine inhibitor reveals the key bond disconnection at the thiophene-piperazine C-N bond. This disconnection points directly to a cross-coupling reaction, with Buchwald-Hartwig amination being the method of choice for its high functional group tolerance and broad substrate scope.

G cluster_SMs Starting Materials Final Final Inhibitor (Thiophene-Piperazine Scaffold) FG Functional Group Interconversion (FGI) Final->FG Remove R group Core Thiophene-Piperazine Core FG->Core BH Buchwald-Hartwig C-N Disconnection Core->BH SMs Starting Materials Thiophene 2-Bromothiophene (or other halo-thiophene) BH->Thiophene Piperazine N-Boc-Piperazine BH->Piperazine

Caption: Retrosynthetic analysis of a thiophene-piperazine kinase inhibitor.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (the bromothiophene) and an amine (the piperazine). Its reliability stems from a well-understood catalytic cycle.

Key Components & Their Roles:

  • Palladium(0) Catalyst (e.g., Pd₂(dba)₃): The active catalytic species that initiates the cycle.

  • Bulky Phosphine Ligand (e.g., BINAP, XPhos): Essential for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step. The choice of ligand is critical and can significantly impact reaction efficiency.

  • Base (e.g., NaOtBu, Cs₂CO₃): Required to deprotonate the piperazine nitrogen, making it a more active nucleophile to attack the palladium complex.

G pd_active Pd(0)L pd_complex1 Pd(II) Complex (Oxidative Addition) pd_active->pd_complex1 Oxidative Addition pd_complex2 Pd(II)-Amido Complex pd_complex1->pd_complex2 Ligand Exchange pd_complex2->pd_active Reductive Elimination product Product (C-N Bond Formed) pd_complex2->product start Ar-X (Bromothiophene) start->pd_complex1 amine H-NR₂ (Piperazine) + Base amine->pd_complex2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands are toxic and air-sensitive. Toluene and other solvents are flammable.

Protocol 1: Synthesis of tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate (Core Intermediate)

This protocol details the core coupling reaction. Using a Boc-protected piperazine is crucial as it prevents side reactions (e.g., double arylation) and provides a stable intermediate that can be easily deprotected later.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Notes
2-Bromothiophene163.041.63 g10.0Limiting Reagent (1.0 eq)
tert-butyl piperazine-1-carboxylate186.252.24 g12.01.2 eq
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7292 mg0.1 (0.01 eq)Catalyst, handle under inert gas
rac-BINAP622.67125 mg0.2 (0.02 eq)Ligand, handle under inert gas
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4 eq, strong base, handle quickly
Toluene (Anhydrous)-50 mL-Reaction Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg), rac-BINAP (125 mg), and sodium tert-butoxide (1.35 g).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (50 mL) via syringe. Follow with tert-butyl piperazine-1-carboxylate (2.24 g) and finally 2-bromothiophene (1.63 g).

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C. Let the reaction stir vigorously for 12-18 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the 2-bromothiophene spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench carefully by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

    • The crude residue will appear as a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the pure fractions (identified by TLC) and concentrate to yield the final product, typically a white to off-white solid.

Expected Results:

  • Yield: 75-85%

  • Appearance: White or pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (dd, J=5.2, 1.2 Hz, 1H), 6.80 (dd, J=5.2, 3.6 Hz, 1H), 6.70 (dd, J=3.6, 1.2 Hz, 1H), 3.55 (t, J=5.2 Hz, 4H), 3.15 (t, J=5.2 Hz, 4H), 1.48 (s, 9H).

  • Mass Spec (ESI+): m/z = 269.1 [M+H]⁺.

Protocol 2: Deprotection and Functionalization

The Boc-protected intermediate can now be deprotected and functionalized to create a library of final compounds. Here, we demonstrate deprotection followed by acylation with benzoyl chloride.

Step 2a: Boc Deprotection

  • Dissolution: Dissolve the product from Protocol 1 (e.g., 10.0 mmol) in Dichloromethane (DCM, 30 mL).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA, 10 mL).

  • Reaction: Remove from the ice bath and stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: Concentrate the mixture in vacuo. The residue is the TFA salt of the deprotected piperazine. It can be used directly or neutralized with a saturated NaHCO₃ solution and extracted with DCM to yield the free base.

Step 2b: Acylation with Benzoyl Chloride

  • Setup: Dissolve the deprotected piperazine free base (e.g., 5.0 mmol) in DCM (25 mL). Add a non-nucleophilic base like triethylamine (TEA, 1.5 eq, 7.5 mmol). Cool to 0 °C.

  • Acylation: Slowly add benzoyl chloride (1.1 eq, 5.5 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final acylated product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Impure or wet solvent/reagents.3. Base is not strong enough or has degraded.1. Ensure a strictly inert atmosphere. Use fresh Pd₂(dba)₃.2. Use anhydrous, degassed solvent.3. Use fresh NaOtBu; open the bottle under argon and use it quickly.
Formation of Side Products 1. Reaction temperature too high, causing decomposition.2. Double arylation of piperazine (if unprotected).1. Lower the temperature to 80-90 °C and increase reaction time.2. Ensure the use of a mono-protected piperazine (e.g., N-Boc-piperazine).
Difficulty in Purification Streaking on the silica column due to the basicity of the piperazine nitrogen.Pre-treat the silica gel with 1-2% triethylamine in the eluent. This neutralizes acidic sites on the silica and improves peak shape.
Incomplete Deprotection (Step 2a) Insufficient acid or reaction time.Add more TFA and allow the reaction to stir for a longer period. Monitor closely by LC-MS.

Application: General Kinase Assay Protocol

Once synthesized, the final compounds must be tested for their inhibitory activity. The ADP-Glo™ Kinase Assay is a common method for this. It measures the amount of ADP produced in a kinase reaction, where a lower ADP signal indicates stronger inhibition.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Prepare Serial Dilution of Thiophene Inhibitor Mix 3. Mix Inhibitor and Kinase Solution in Plate Compound->Mix Enzyme 2. Prepare Kinase/Substrate /ATP Solution Enzyme->Mix Incubate 4. Incubate at RT (e.g., 60 min) Mix->Incubate ADP_Glo 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->ADP_Glo Incubate2 6. Incubate at RT (40 min) ADP_Glo->Incubate2 Detection 7. Add Kinase Detection Reagent (Converts ADP to ATP, then to light) Incubate2->Detection Read 8. Read Luminescence Detection->Read

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Conclusion

The synthesis of thiophene-piperazine cores represents a foundational strategy in modern medicinal chemistry for the development of kinase inhibitors. The Buchwald-Hartwig amination offers a robust, high-yielding, and versatile method for constructing the key C-N bond. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can reliably synthesize these valuable intermediates and proceed with the development of novel and potent therapeutic agents.

References

  • Title: Thiophene as a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of N-(4-((3-acetamidophenyl)amino)thieno[3,2-d]pyrimidin-7-yl)-2-(R)-azetidinyl-2-carboxamide as a Potent and Orally Bioavailable Inhibitor of TGF-βRI Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Practical Synthesis of N-Aryl Piperazines by Buchwald-Hartwig Amination Source: Organic Process Research & Development URL: [Link]

  • Title: Recent Developments of Thiophene-Containing Compounds as Potent Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

procedure for Boc deprotection of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Boc Deprotection of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Introduction and Strategic Importance

The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability across a wide range of chemical conditions and its clean, efficient removal under acidic treatment.[1][2] This protocol details the quantitative removal of the Boc group from this compound to yield 5-(piperazin-1-yl)thiophene-2-carbaldehyde.

The resulting molecule is a valuable synthetic intermediate. The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, while the thiophene-2-carbaldehyde portion serves as a versatile chemical handle for further elaboration, such as reductive amination, Wittig reactions, or Suzuki cross-coupling.[3][4] Therefore, a robust and reproducible deprotection protocol is a critical step in the synthesis of more complex target molecules in drug discovery and materials science. This guide provides a detailed, field-tested methodology grounded in established chemical principles.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed cleavage reaction.[2] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a dichloromethane (DCM) solution.[5]

The mechanism proceeds via a four-step sequence:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group's carbamate.

  • Carbocation Formation: This protonation destabilizes the C-O bond, leading to its cleavage. This step releases a highly stable tert-butyl carbocation and forms a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated secondary amine of the piperazine ring is immediately protonated by the excess TFA in the reaction medium, yielding the final product as a stable trifluoroacetate salt.[2][6]

It is crucial to note that the generated tert-butyl cation is a reactive electrophile that can potentially cause side reactions, such as alkylation of electron-rich aromatic systems.[7][8] While the thiophene ring in the substrate is less nucleophilic than residues like tryptophan, this potential side reaction should be considered, though it is generally not a major issue in this specific transformation.


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Figure 1: Logical flow of the acid-catalyzed Boc deprotection mechanism.

Detailed Experimental Protocol

This protocol describes the deprotection on a 1.0 mmol scale. Reagents should be scaled accordingly for different amounts of starting material.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantity (1.0 mmol scale)Notes
This compound≥95% PurityN/A324.4 mg (1.0 mmol)Starting Material (SM)
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich8.0 mLReaction solvent
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich2.0 mL (26.0 mmol)Deprotecting agent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueousIn-house prep~30-40 mLFor neutralization (work-up)
Brine (Saturated NaCl Solution)AqueousIn-house prep20 mLFor washing (work-up)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Anhydrous PowderFisher Scientific~5 gFor drying organic layer
Standard Laboratory GlasswareBorosilicateN/AVariousRound-bottom flask, stir bar, dropping funnel, separatory funnel etc.
Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (324.4 mg, 1.0 mmol) in anhydrous dichloromethane (8.0 mL). Stir at room temperature until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This helps to control any exotherm upon addition of the strong acid.

  • TFA Addition: Slowly add trifluoroacetic acid (2.0 mL) to the stirred solution. A common and effective concentration is 20-25% (v/v) TFA in DCM.[5][9]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Use a mobile phase like 10% Methanol in DCM. The starting material (SM) will have a higher Rf than the product (amine salt), which is highly polar and may remain at the baseline. The disappearance of the SM spot indicates reaction completion.

    • LC-MS: A small aliquot can be diluted, neutralized, and injected to confirm the disappearance of the SM mass peak and the appearance of the product mass peak (Expected M+H⁺: 211.07).

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or additional DCM can be performed.[1][10]

  • Neutralization (Work-up):

    • Place the flask containing the crude residue back into an ice bath.

    • Carefully add saturated aqueous NaHCO₃ solution dropwise to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). Caution: This neutralization is exothermic and releases CO₂ gas; perform slowly in a well-ventilated fume hood.[1][11]

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine, 5-(piperazin-1-yl)thiophene-2-carbaldehyde.[5]


}

Figure 2: Experimental workflow for the Boc deprotection protocol.

Purification and Characterization

The crude product obtained after work-up is often of high purity. If further purification is required, flash column chromatography on silica gel is the most effective method.[12]

  • Technique: Flash column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) is typically effective. The optimal eluent should be determined by analytical TLC beforehand.

Characterization: The identity and purity of the final product, 5-(piperazin-1-yl)thiophene-2-carbaldehyde, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Field Insights

ProblemPossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient acid or reaction time.[5]2. Poor quality or wet reagents.1. Add additional TFA or extend the reaction time, continuing to monitor by TLC/LC-MS.2. Ensure anhydrous DCM is used. Water can compete with the Boc group for the acid. Use fresh, high-purity TFA.
Low Yield after Work-up 1. Product is water-soluble as the free base.2. Incomplete extraction.1. If the product has significant water solubility, the aqueous layer can be back-extracted multiple times with DCM or a more polar solvent like ethyl acetate.[1]2. Ensure thorough mixing during extractions.
Oily or Sticky Product 1. Residual TFA salt.2. The free base product is inherently non-crystalline.1. Ensure complete neutralization during work-up by checking the pH. Co-evaporation with toluene is effective at removing trace TFA.[10]2. This is common for amine products.[13] Proceed with purification by column chromatography or use the crude material directly in the next step if it is sufficiently pure.
Side Product Formation Alkylation of the thiophene ring by the t-butyl cation.This is rare for this substrate but can occur with more electron-rich systems. If observed (e.g., by an unexpected mass peak +56 amu), add a carbocation scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture.[8][14] These scavengers rapidly trap the t-butyl cation.[8]

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe chemical burns upon contact with skin and eyes.[15][16] It is also volatile and has a pungent odor, and its vapors can cause severe irritation to the respiratory tract.[15][17]

    • Handling: Always handle TFA inside a certified chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for extended handling), safety goggles, and a lab coat.[17][18]

    • Storage: Store in a tightly closed, acid-resistant container in a cool, dry, and well-ventilated area, away from bases and oxidizing agents.[16][18]

    • Spills: Neutralize small spills carefully with sodium bicarbonate before cleanup.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed in a well-ventilated fume hood.

  • Neutralization: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Perform this step slowly and with caution, ensuring adequate ventilation and cooling to prevent splashing and over-pressurization.

References

  • BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from University of Washington Environmental Health & Safety
  • Oreate AI. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic acid AT AMHERST COLLEGE.
  • Hartwig, J. et al. (2010).
  • Carl ROTH. (2025, June 11).
  • Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • BenchChem. (n.d.). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection.
  • Scribd. (n.d.). TFA Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?
  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Reddit. (2023, October 18). Boc De-protection. r/Chempros.
  • BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • S. S. Shaik, et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Khumbar, R. M., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde.
  • Matrix Fine Chemicals. (n.d.). 5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 24372-48-3.
  • Angene Chemical. (n.d.). 5-Piperidin-1-yl-thiophene-2-carbaldehyde(CAS# 24372-48-3).
  • BLDpharm. (n.d.). 851208-08-7|5-(Piperazin-1-yl)thiophene-2-carbaldehyde.
  • Khan, I., et al. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

using Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving deep into Google searches, aiming to uncover key details on tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. Specifically, I'm focusing on its chemical behavior and how it's used in synthesis and medicinal chemistry, plus, I'm checking for verified protocols and reactions.

Commencing Search and Analysis

I'm starting with broad Google searches to learn about this compound. I'm focusing on its chemical behavior, applications in synthesis and medicinal chemistry. I'll search for validated protocols, like reductive amination and Wittig reactions, using journals and chemical suppliers as sources. I will gather quantitative data like yields, and structure the application note, focusing on the aldehyde group. Then, I plan to create diagrams for parallel synthesis and write detailed protocols for key reactions.

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Troubleshooting & Optimization

minimizing side reactions in reductive amination of heteroaromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of heteroaromatic aldehydes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges posed by heteroaromatic substrates, providing in-depth troubleshooting advice and evidence-based solutions to help you minimize side reactions and maximize your yields.

Introduction: The Heteroaromatic Challenge

Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in synthesizing secondary and tertiary amines. The reaction typically proceeds via the formation of an iminium ion from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent. However, when the aldehyde is attached to a heteroaromatic ring (e.g., pyridine, furan, thiophene, indole), the unique electronic properties of these systems can introduce a host of potential side reactions. Electron-deficient rings can activate the aldehyde towards unwanted pathways, while electron-rich rings can present their own set of challenges.

This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the potential cause, explains the underlying chemistry, and provides actionable solutions.

Issue 1: Low Yield of the Desired Amine with Significant Byproduct Formation

Question: I am performing a reductive amination with a pyridine-4-carboxaldehyde and a primary amine using sodium borohydride, but I'm getting a very low yield of my target secondary amine. I see multiple other spots on my TLC plate. What is happening?

Answer: This is a classic issue when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) with an electron-deficient heteroaromatic aldehyde. The problem likely stems from several competing side reactions occurring before the desired reduction of the iminium ion.

Root Cause Analysis:

  • Direct Aldehyde Reduction: Sodium borohydride is reactive enough to directly reduce the aldehyde to the corresponding alcohol (a hydroxymethylpyridine in this case). This is often the primary competing pathway and consumes your starting material.

  • Cannizzaro-type Reaction: Electron-deficient heteroaromatic aldehydes, particularly those lacking an α-proton like pyridine-4-carboxaldehyde, can be susceptible to base-catalyzed disproportionation. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol and one of the carboxylic acid. This is exacerbated by the basic conditions generated by NaBH₄ in protic solvents.

  • Ring Reduction: While less common with borohydrides under standard conditions, reduction of the electron-deficient pyridine ring itself is a possibility, especially if reaction conditions are harsh (e.g., elevated temperature).

Proposed Solution: Switch to a Milder, More Selective Reducing Agent

The most effective solution is to switch to a reducing agent that is selective for the protonated iminium ion over the neutral aldehyde. The gold standard for this is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

  • Mechanism of Selectivity: NaBH(OAc)₃ is sterically hindered and less nucleophilic than NaBH₄. It reacts much faster with the electrophilic iminium ion than with the less electrophilic aldehyde carbonyl. The acidic nature of the acetic acid byproduct also helps maintain a favorable pH for iminium ion stability.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the heteroaromatic aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion. You may add a mild acid catalyst like acetic acid (0.1-0.5 eq) to facilitate this step, especially with less nucleophilic amines.

  • Reduction: Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any exotherm.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with your organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Issue 2: Formation of a Tertiary Amine (Over-alkylation)

Question: I am trying to synthesize a secondary amine, but I am consistently isolating a significant amount of the tertiary amine, where the product amine has reacted with another molecule of the aldehyde. How can I prevent this?

Answer: This is a common side reaction known as over-alkylation. It occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, competes for the remaining aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

Visualizing the Competing Pathways

G cluster_0 Desired Pathway (Secondary Amine) cluster_1 Side Pathway (Over-alkylation) Aldehyde1 R-CHO (Heteroaromatic Aldehyde) Imine1 Iminium Ion 1 Aldehyde1->Imine1 + R'-NH₂ - H₂O Amine1 R'-NH₂ (Primary Amine) Amine1->Imine1 Product1 R-CH₂-NH-R' (Secondary Amine) Imine1->Product1 + [H⁻] Product1_compete R-CH₂-NH-R' (Secondary Amine) Aldehyde2 R-CHO (Heteroaromatic Aldehyde) Imine2 Iminium Ion 2 Aldehyde2->Imine2 + Product Amine - H₂O Product1_compete->Imine2 Product2 (R-CH₂)₂N-R' (Tertiary Amine) Imine2->Product2 + [H⁻]

Caption: Competing pathways in reductive amination leading to the desired secondary amine or the over-alkylation byproduct.

Root Cause Analysis:

  • Stoichiometry: If the aldehyde is in excess, there is a higher probability of the product amine reacting with it.

  • Reaction Rate: The secondary amine product is often a stronger nucleophile than the starting primary amine, making it a better competitor for the aldehyde.

  • Concentration: Higher concentrations can favor the bimolecular side reaction.

Proposed Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.5-2.0 eq). This statistically favors the reaction of the aldehyde with the starting amine rather than the product.

  • Slow Addition of Aldehyde: If controlling amine stoichiometry is not sufficient, a slow addition (e.g., via syringe pump) of the aldehyde to the mixture of the amine and reducing agent can keep the instantaneous concentration of the aldehyde low, thus minimizing the chance for the product to react with it.

  • Use a Bulky Amine: If your synthesis allows, using a sterically hindered primary amine can disfavor the formation of the even more hindered tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination of heteroaromatic aldehydes?

The optimal pH is a delicate balance, typically between pH 5 and 7 . You need a pH low enough to catalyze imine formation by protonating the aldehyde's carbonyl oxygen, but not so low that you fully protonate the amine, rendering it non-nucleophilic. For heteroaromatic systems, especially acid-sensitive ones like furans or indoles, careful pH control is critical to prevent substrate decomposition. Using a mild acid catalyst like acetic acid or employing a buffer system can be beneficial.

Q2: My heteroaromatic ring contains other reducible functional groups. How can I achieve selectivity?

This is where the choice of reducing agent is paramount.

  • NaBH(OAc)₃: Generally chemoselective for imines/iminium ions in the presence of esters, amides, and nitro groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild agent that is effective at a slightly acidic pH. It is often used when NaBH(OAc)₃ proves too sluggish but is highly toxic and requires careful handling.

  • Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C can be an option, but it carries a high risk of reducing the heteroaromatic ring itself, especially for systems like pyridine or furan. This method is generally less selective for this application.

Table 1: Comparison of Common Reducing Agents

Reducing AgentRelative ReactivityOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) High7 - 10Inexpensive, powerfulPoor selectivity (reduces aldehydes), basic
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Low4 - 6Excellent selectivity for iminium ions, mildMore expensive, can be slower
Sodium Cyanoborohydride (NaBH₃CN) Medium4 - 6Good selectivity, works well in protic solventsHighly Toxic (releases HCN gas in acid)
H₂ / Pd-C VariesNeutral"Green" reagent, high atom economyCan reduce heteroaromatic rings, requires pressure

Q3: I am working with an electron-rich heteroaromatic aldehyde (e.g., pyrrole-2-carboxaldehyde) and the reaction is very slow. What can I do?

Electron-rich aldehydes are less electrophilic, leading to slower rates of imine formation.

  • Increase Acid Catalyst: Carefully increase the amount of acetic acid to better catalyze imine formation.

  • Use a Dehydrating Agent: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the imine-forming equilibrium to the right by removing the water byproduct.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but this should be done cautiously while monitoring for potential decomposition.

Q4: How do I choose the right solvent for my reaction?

The ideal solvent should not react with the reducing agent and should dissolve all reactants.

  • Dichloromethane (DCM) & 1,2-Dichloroethane (DCE): Excellent, non-reactive choices for NaBH(OAc)₃.

  • Methanol (MeOH) & Ethanol (EtOH): Can be used with NaBH₃CN, but are generally avoided with NaBH(OAc)₃ and NaBH₄ as they can react with the reducing agent.

  • Tetrahydrofuran (THF): Another good aprotic option.

Always ensure you are using an anhydrous (dry) solvent, as water can hydrolyze the imine/iminium ion intermediate and react with the reducing agent.

References

  • Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Convenient and General Method. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry. [Link]

  • The Cannizzaro Reaction. Reusch, W. (2013). Virtual Textbook of Organic Chemistry, Michigan State University Department of Chemistry. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Reductive Amination. Myers, A. G. The Myers Research Group, Harvard University. [Link]

  • The Role of Dehydrating Agents in Imine Synthesis. Chemistry LibreTexts. [Link]

Suzuki Coupling with Thiophene Substrates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the specific challenges associated with these sulfur-containing heterocycles. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, grounded in established scientific literature.

Introduction: The Thiophene Challenge in Suzuki Couplings

Thiophene and its derivatives are crucial building blocks in materials science and medicinal chemistry. However, their successful implementation in Suzuki-Miyaura cross-coupling reactions is often hampered by challenges not typically encountered with simple aryl substrates. The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst, leading to deactivation and consequently, low reaction yields. Furthermore, the stability of thiophene-based boronic acids can be a concern, and the electronic properties of the thiophene ring can influence the efficiency of the catalytic cycle.

This guide provides a structured approach to troubleshooting and optimizing your Suzuki couplings with thiophenes, ensuring higher yields and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.

  • Underlying Cause A: Catalyst Poisoning by Sulfur. The lone pair of electrons on the thiophene's sulfur atom can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species. This is particularly problematic with electron-rich thiophenes.

  • Solution A: Ligand Selection. The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are highly effective. Their steric bulk creates a protective pocket around the palladium, hindering the approach of the sulfur atom, while their electron-donating nature facilitates the oxidative addition step.

    • Buchwald Palladacycle Precatalysts: Using pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) can improve catalyst stability and activity.

  • Underlying Cause B: Inefficient Transmetalation. The transfer of the organic group from the boron atom to the palladium center can be sluggish, especially with sterically hindered or electron-deficient thiophene boronic acids.

  • Solution B: Base and Solvent Optimization.

    • Base Selection: A strong inorganic base is typically required to activate the boronic acid. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be necessary. The base's role is to form the more nucleophilic boronate species.

    • Solvent System: A polar aprotic solvent system is generally preferred. Mixtures like dioxane/water or THF/water are common. The presence of water can be crucial for dissolving the base and facilitating the formation of the active boronate.

  • Underlying Cause C: Decomposition of Thiophene Boronic Acid. Thiophene boronic acids can be prone to protodeboronation, especially under acidic conditions or at elevated temperatures.

  • Solution C: Reaction Setup and Stoichiometry.

    • Use Fresh Boronic Acid: Whenever possible, use freshly prepared or purchased thiophene boronic acid.

    • Control Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes compensate for any decomposition.

    • Temperature Control: Start with lower reaction temperatures (e.g., 80 °C) and only increase if the reaction is sluggish.

Problem 2: Significant Formation of Homocoupling Byproducts

The formation of bithiophene or biaryl byproducts from the homocoupling of the boronic acid or the aryl halide is a sign of an inefficient cross-coupling pathway.

  • Underlying Cause: Slow Reductive Elimination or Competing Pathways. If the reductive elimination step to form the desired product is slow, the palladium intermediate may undergo side reactions. The presence of oxygen can also promote homocoupling.

  • Solution:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

    • Ligand and Catalyst Loading: Re-evaluate your ligand choice. A well-chosen ligand will accelerate the reductive elimination step. Sometimes, a lower catalyst loading can surprisingly reduce homocoupling.

    • Temperature Management: Avoid excessively high temperatures, which can promote side reactions.

Summary of Recommended Starting Conditions for Thiophene Suzuki Coupling
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, effective palladium sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands to protect the catalyst.
Catalyst Loading 1-5 mol%A good starting range for optimization.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strong inorganic bases to activate the boronic acid.
Solvent Dioxane/H₂O, THF/H₂OPolar aprotic solvents with water to aid solubility.
Temperature 80-110 °CA typical temperature range for Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Can I use palladium on carbon (Pd/C) for Suzuki coupling with thiophenes?

While Pd/C is a versatile heterogeneous catalyst, it is generally not recommended for Suzuki couplings with thiophene substrates. The sulfur atom in thiophene can strongly adsorb to the palladium surface, leading to rapid and irreversible catalyst poisoning. Homogeneous palladium catalysts with appropriate ligands are much more effective in this context.

Q2: My thiophene boronic acid seems to be decomposing. How can I handle it?

Thiophene boronic acids can be less stable than their aryl counterparts. It is best to store them in a cool, dark, and dry place. If you suspect decomposition, you can try a few things:

  • Use it immediately after purchase or synthesis.

  • Consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable and can be used directly in the Suzuki coupling.

  • Run the reaction at a lower temperature to minimize thermal decomposition.

Q3: What is the role of water in the reaction mixture?

Water plays a multifaceted role in many Suzuki coupling reactions. It helps to dissolve the inorganic base, which is often necessary for the reaction to proceed. It also participates in the catalytic cycle by facilitating the formation of the active boronate species from the boronic acid. However, too much water can lead to unwanted hydrolysis of the boronic acid. A typical solvent ratio is around 4:1 to 10:1 organic solvent to water.

Q4: I am seeing a dark black precipitate in my reaction. What is it?

A black precipitate is often palladium black, which is formed when the palladium catalyst decomposes and agglomerates. This is a clear sign of catalyst deactivation. The likely culprits are catalyst poisoning by the thiophene substrate or the presence of impurities. To address this, consider:

  • Switching to a more robust ligand system (e.g., Buchwald ligands).

  • Ensuring your reagents and solvents are pure and dry.

  • Thoroughly degassing your reaction to remove oxygen, which can contribute to catalyst decomposition.

Experimental Protocols

General Procedure for Suzuki Coupling of a Thiophene Boronic Acid with an Aryl Halide

This protocol provides a starting point for your optimizations.

  • Reagent Preparation: In a dry reaction vessel, combine the aryl halide (1.0 mmol), the thiophene boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane:water mixture). Degas the reaction mixture again by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R¹-X) Ar-Pd(II)-OR'(L2) R¹-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R2(L2) Transmetalation (R²-B(OR)₂) Ar-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield in Thiophene Suzuki Coupling Catalyst Check Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Substrate Evaluate Substrate Stability Start->Substrate Ligand Ligand Catalyst->Ligand Is the ligand appropriate? Base Base Conditions->Base Is the base strong enough? BoronicAcid BoronicAcid Substrate->BoronicAcid Is the thiophene boronic acid decomposing? Sol_Ligand Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) Ligand->Sol_Ligand No Precatalyst Precatalyst Ligand->Precatalyst Yes Sol_Precatalyst Improves stability and activity Precatalyst->Sol_Precatalyst Consider Buchwald precatalysts Sol_Base Try a stronger base (e.g., K₃PO₄) Base->Sol_Base No Temp Temp Base->Temp Yes Sol_Temp Sol_Temp Temp->Sol_Temp Is the temperature optimal? Sol_Temp_Adjust Sol_Temp_Adjust Sol_Temp->Sol_Temp_Adjust Adjust temperature (start lower, then increase) Sol_BoronicAcid Use fresh boronic acid or a more stable boronic ester BoronicAcid->Sol_BoronicAcid Yes

Caption: A decision tree for troubleshooting low yields in thiophene Suzuki couplings.

References

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Promotion. Organic Letters, 4(17), 2973–2976. [Link]

  • Guild, C., & Garcia, A. D. (2021). Catalyst-Poisoning-Resistant Cross-Coupling Reactions of Organosulfur Compounds. ACS Catalysis, 11(15), 9497–9511. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]

purification of polar thiophene aldehydes by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced gathering data by conducting extensive Google searches on purifying polar thiophene aldehydes via column chromatography. I'm focusing on established protocols, potential pitfalls, and troubleshooting techniques. I am now beginning to analyze the results from my preliminary searches, and will begin synthesizing.

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avoiding byproduct formation in Knoevenagel condensation with thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm currently immersed in Google searches, casting a wide net to collect authoritative data on Knoevenagel condensations with thiophene substrates. My focus is sharp on common byproducts; I'm digging into their formation mechanisms and potential methods to steer clear of them.

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Refining Search Strategies

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Refining the Search

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stability of 5-formylthiophene derivatives under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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preventing t-butyl cation side reactions during Boc deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Boc

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strategies for selective functionalization of the thiophene ring

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Thiophene Research

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Analyzing Functionalization Strategies

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improving solubility of piperazine-thiophene intermediates for reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting a deep dive into the solubility problems associated with piperazine-thiophene intermediates. My initial phase involves extensive Google searching to pinpoint reliable data. I'm focusing on workup procedures, alternative solvents, pH adjustment, and potential additives that may improve solubility.

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Validation & Comparative

1H NMR spectral analysis of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Data Scope

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interpreting mass spectrometry data of Boc-protected piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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LC-MS Method for Purity Analysis of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity analysis of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate (CAS No. 577789-53-4). As a key intermediate in pharmaceutical synthesis, rigorous and reliable purity assessment is paramount to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). We will explore a primary, optimized method and compare it with viable alternatives, offering the rationale behind each choice to empower researchers in their method development and validation efforts.

Understanding the Analyte and the Analytical Challenge

This compound is a moderately non-polar molecule characterized by three key functional domains that dictate its chromatographic behavior:

  • N-Boc-piperazine Moiety: The tert-butyloxycarbonyl (Boc) protecting group imparts significant hydrophobicity and sterically hinders the basicity of the adjacent piperazine nitrogen. This makes the molecule amenable to reversed-phase chromatography without significant peak tailing often associated with free amines.
  • Thiophene Ring: A five-membered aromatic heterocycle that contributes to the molecule's hydrophobicity and provides a strong chromophore for UV detection.
  • Formyl Group: The aldehyde functional group is polar but also part of the conjugated system, enhancing UV absorbance.

The primary analytical challenge lies in developing a method with sufficient resolution to separate the main compound from structurally similar impurities. These may include starting materials (e.g., 2,5-dibromothiophene, Boc-piperazine), process-related impurities (e.g., over-oxidation to the carboxylic acid, de-Boc degradation product), and isomeric byproducts.

Primary Recommended Method: Reversed-Phase LC-MS with C18 Chromatography

For this class of molecule, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a mass spectrometer is the gold standard. The non-polar nature of the analyte makes it ideally suited for retention on a hydrophobic C18 stationary phase.

Methodology and Rationale

The selection of each parameter is grounded in achieving optimal separation efficiency, peak shape, and ionization for mass spectrometric detection.


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Fig. 1: Recommended LC-MS workflow for purity analysis.

  • Stationary Phase: A high-quality C18 (octadecylsilane) column is the optimal starting point. The hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte (Boc group, thiophene ring) provide strong retention. A column with dimensions such as 2.1 x 100 mm and a particle size of 1.8 µm offers a good balance between resolution and analysis speed.
  • Mobile Phase:
    • A: 0.1% Formic Acid in Water
    • B: 0.1% Acetonitrile (ACN)
    Rationale: Acetonitrile is preferred over methanol for its lower viscosity and better UV transparency. The addition of 0.1% formic acid is critical for several reasons: it protonates silanol groups on the silica backbone, reducing peak tailing, and it provides a source of protons to facilitate efficient ionization ([M+H]+) in the ESI source, which is a standard practice in LC-MS applications.
  • Elution Gradient: A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and detected. A typical gradient might be:
    • 0-1 min: 30% B
    • 1-8 min: 30% to 95% B
    • 8-10 min: Hold at 95% B
    • 10.1-12 min: Return to 30% B (re-equilibration)
  • UV Detection: The conjugated system of the formylthiophene moiety provides a strong chromophore. A detection wavelength of approximately 280 nm is recommended as a starting point, with a Diode Array Detector (DAD) being ideal to capture the full UV spectrum and check for peak purity.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the clear choice. The molecule is expected to readily form the protonated molecular ion [M+H]+.
    • Expected Ion: The calculated exact mass of the neutral molecule (C16H22N2O3S) is 322.1351. Therefore, the primary ion to monitor is the [M+H]+ ion at m/z 323.1424 . Sodium adducts ([M+Na]+ at m/z 345.1243) may also be observed.
    • Scan Range: A full scan range of m/z 100-600 is sufficient to capture the parent ion and most expected impurities or fragments.
Step-by-Step Experimental Protocol
  • Standard & Sample Preparation:
    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile.
    • Prepare a working standard by diluting the stock solution to 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.
    • Prepare samples for analysis at the same concentration (50 µg/mL) using the same diluent.
    • Prepare a diluent blank for injection.
  • LC-MS Instrument Setup:
    • LC System:
      • Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, Waters Acquity UPLC BEH C18).
      • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
      • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
      • Flow Rate: 0.3 mL/min.
      • Column Temperature: 40 °C (to ensure viscosity and retention time stability).
      • Injection Volume: 2 µL.
      • UV/DAD Detector: Monitor 280 nm, with a full spectrum scan from 200-400 nm.
    • MS System:
      • Ionization Source: ESI (Positive).
      • Capillary Voltage: 3.5 kV.
      • Gas Temperature: 325 °C.
      • Gas Flow: 8 L/min.
      • Scan Range: m/z 100-600.
  • Analysis Sequence:
    • Inject a blank (diluent) to ensure no system carryover.
    • Inject the reference standard five times to establish system suitability (checking for retention time and peak area reproducibility).
    • Inject the samples for analysis.
  • Data Analysis:
    • Integrate the chromatogram from the UV detector (280 nm).
    • Calculate purity based on area percent (Area of Main Peak / Total Area of All Peaks) * 100.
    • Use the mass spectrometer data to confirm the identity of the main peak (m/z 323.14) and to tentatively identify impurities based on their mass-to-charge ratios.

Comparison with Alternative Methods

While the C18-based method is robust, alternative approaches can offer advantages for resolving specific co-eluting impurities or providing different selectivity. The choice of method often depends on the specific impurity profile encountered.


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Fig. 2: Decision logic for selecting an alternative LC method.

Alternative 1: Phenyl-Hexyl Stationary Phase

A phenyl-hexyl column offers a different separation mechanism compared to a C18. The phenyl groups provide pi-pi interactions, which can be highly effective for separating compounds containing aromatic rings.

  • Advantages:
    • Orthogonal Selectivity: It may resolve impurities that co-elute with the main peak on a C18 column, especially those that differ in their aromatic character (e.g., an impurity where the thiophene ring has been modified).
    • Enhanced Retention for Aromatic Compounds: Can provide better separation of aromatic isomers.
  • Disadvantages:
    • Less hydrophobic than C18, which may lead to shorter retention times overall and require adjustment of the gradient.
    • May show different peak shapes for certain compounds.
Alternative 2: Embedded Polar Group (EPG) Stationary Phase

EPG columns (e.g., polar-endcapped C18) have a polar group (like a carbamate) embedded near the base of the alkyl chain. This feature shields the underlying silica from highly basic compounds and allows the column to be used in highly aqueous mobile phases without phase collapse.

  • Advantages:
    • Improved Peak Shape for Basic Impurities: If a de-Boc impurity (which would be a basic piperazine) is present, an EPG column can provide a much more symmetrical peak shape than a standard C18.
    • Alternative Selectivity: Offers different selectivity due to hydrogen bonding capabilities.
  • Disadvantages:
    • May be less retentive for the main, non-polar analyte compared to a traditional C18.
Comparative Summary Table
ParameterPrimary Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (EPG)
Primary Mechanism Hydrophobic InteractionHydrophobic & Pi-Pi InteractionHydrophobic & Polar Interaction
Best Suited For General purpose, robust separation of non-polar compounds.Resolving aromatic isomers or impurities with different aromaticity.Separating mixtures with both polar and non-polar compounds, especially basic impurities.
Relative Retention Strong retention for the main analyte.Moderate retention, enhanced for aromatic structures.Moderate retention, reduced peak tailing for bases.
Mobile Phase Standard Water/ACN + 0.1% Formic Acid.Standard Water/ACN + 0.1% Formic Acid.Compatible with highly aqueous mobile phases.
Potential Issue May show tailing for highly basic impurities (e.g., de-Boc).May have lower overall retention.May be less retentive for the main analyte.

Conclusion

For the routine purity analysis of this compound, a reversed-phase LC-MS method utilizing a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is the most robust and reliable primary approach. It provides excellent retention, good peak shape, and is directly compatible with ESI-MS for peak identification. However, when dealing with challenging impurity profiles, particularly co-eluting aromatic or highly polar basic species, alternative stationary phases such as Phenyl-Hexyl or Embedded Polar Group columns offer orthogonal selectivity and can be invaluable tools for complete method development and validation.

References

  • "The Role of Formic Acid in the Reversed-Phase HPLC Separation" - Source: LCGC North America, URL: [Link]
  • "Phenyl-Hexyl HPLC Columns" - Source: Phenomenex, URL: [Link]
  • "Choosing a Mobile Phase/Modifier for LC-MS" - Source: Agilent Technologies, URL: [Link]
  • "HPLC Column Chemistry" - Source: Waters Corporation, URL: [Link]

HPLC conditions for monitoring reactions of thiophene aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down HPLC conditions. I'm focusing on thiophene aldehydes, and specifically looking for details on stationary phases, mobile phases, and detection methods used in monitoring their reactions.

Structuring the Research Guide

I'm now structuring the guide. My plan involves an introduction explaining reaction monitoring importance for thiophene aldehydes, followed by comparing HPLC conditions. I am creating tables for data comparisons on retention, resolution, and peak shapes. I'm also designing a DOT script for a Graphviz diagram to illustrate HPLC method development workflow. Finally, I will write the main body of the guide.

Refining Search Strategies

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A Comparative Guide to the Reactivity of Furan-2-carbaldehyde and Thiophene-2-carbaldehyde for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that profoundly impacts reaction outcomes, yields, and overall efficiency. Furan-2-carbaldehyde (furfural) and thiophene-2-carbaldehyde are two aromatic aldehydes that, while structurally similar, exhibit distinct reactivity profiles rooted in the fundamental electronic properties of their respective heteroaromatic rings. This guide provides a comprehensive comparison of their chemical behavior, supported by experimental data, to inform rational substrate selection and reaction design.

Foundational Electronic and Structural Differences

The reactivity of these aldehydes is intrinsically linked to the nature of the heteroatom within the five-membered ring. Oxygen, in furan, is more electronegative than sulfur in thiophene. This fundamental difference dictates the degree of aromaticity and the electron-donating capacity of the ring system, which in turn governs the reactivity of the appended aldehyde group and the aromatic nucleus itself.

Thiophene possesses a higher degree of aromaticity than furan, making its ring less reactive towards electrophilic attack but more stable overall. The greater resonance energy of thiophene arises from the better overlap of sulfur's 3p orbitals with the carbon 2p orbitals compared to oxygen's 2p orbitals in furan. This enhanced aromatic character in thiophene also translates to a less electron-rich ring system compared to furan.

Figure 1. Key structural and electronic differences between furan-2-carbaldehyde and thiophene-2-carbaldehyde.

Comparative Reactivity in Key Transformations

The subtle yet significant electronic disparities between furan-2-carbaldehyde and thiophene-2-carbaldehyde manifest in their behavior across a range of important synthetic transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are classic probes of aromatic reactivity. Due to its more electron-rich nature, the furan ring is generally more susceptible to electrophilic attack than the thiophene ring. However, the electron-withdrawing nature of the formyl group deactivates the ring towards electrophiles and directs substitution primarily to the 5-position.

Experimental Evidence: Nitration

The nitration of furan-2-carbaldehyde and thiophene-2-carbaldehyde provides a clear illustration of their differing reactivities.

CompoundReagentsTemperature (°C)Product(s)Yield (%)Reference
Furan-2-carbaldehydeHNO₃/Ac₂O-5 to 05-Nitro-2-furancarbaldehyde70-80
Thiophene-2-carbaldehydeHNO₃/H₂SO₄104-Nitrothiophene-2-carbaldehyde & 5-Nitrothiophene-2-carbaldehyde~50 (mixture)

Table 1. Comparison of nitration conditions and outcomes for furan-2-carbaldehyde and thiophene-2-carbaldehyde.

The milder conditions required for the nitration of furan-2-carbaldehyde underscore its greater reactivity towards electrophiles. The reaction proceeds readily with nitric acid in acetic anhydride, whereas the less reactive thiophene-2-carbaldehyde necessitates the stronger nitrating agent mixture of nitric acid and sulfuric acid.

Figure 2. Experimental workflow for the nitration of furan- and thiophene-2-carbaldehydes.

Nucleophilic Addition to the Carbonyl Group

The reactivity of the aldehyde functional group towards nucleophiles is also influenced by the nature of the aromatic ring. The more electron-donating furan ring can better stabilize the partial positive charge on the carbonyl carbon through resonance, making it slightly less electrophilic than the carbonyl carbon in thiophene-2-carbaldehyde. Consequently, thiophene-2-carbaldehyde is generally more reactive towards nucleophilic attack.

Experimental Evidence: Grignard Reaction

Oxidation and Reduction

The oxidation and reduction of the aldehyde functionality are fundamental transformations.

Oxidation: Both aldehydes can be oxidized to their corresponding carboxylic acids. The choice of oxidant and reaction conditions can be tailored based on the stability of the heterocyclic ring. Strong oxidizing agents under harsh conditions can lead to ring-opening or degradation, particularly in the case of the less aromatic furan ring.

Reduction: The carbonyl group in both molecules can be readily reduced to an alcohol using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice between these reagents often depends on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction with Sodium Borohydride

A representative protocol for the reduction of the aldehyde functionality is as follows:

  • Dissolution: Dissolve the respective aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 or slightly in excess.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

  • Workup and Isolation: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the product by distillation or column chromatography as needed.

Conclusion: A Summary of Reactivity for Practical Application

  • For electrophilic aromatic substitution , furan-2-carbaldehyde is the more reactive substrate, allowing for milder reaction conditions.

  • For nucleophilic addition to the carbonyl group , thiophene-2-carbaldehyde is generally the more electrophilic and thus more reactive partner.

  • The stability of the thiophene ring makes it more robust towards a wider range of reaction conditions, particularly those involving strong acids or oxidizing agents.

By understanding these fundamental differences in reactivity, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Eicher, T., & Hauptmann, S. (2003).
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Rinkes, I. J. (1933). Über 5-Nitro-2-furancarbonsäure und einige Derivate. Recueil des Travaux Chimiques des Pays-Bas, 52(6), 538-550.
  • Gronowitz, S. (1963). The Nitration of Thiophene and its Homologues. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-124). Academic Press.

A Senior Application Scientist's Guide to Synthetic Alternatives for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected piperazine coupled to a formyl-substituted thiophene ring, presents a versatile scaffold for elaborating complex molecular architectures. The aldehyde function serves as a crucial handle for reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the piperazine and thiophene cores are common pharmacophores in numerous drug candidates. However, reliance on a single scaffold can limit chemical diversity and introduce potential liabilities, such as sulfur-related metabolism.[1] This guide provides a comparative analysis of viable synthetic alternatives, focusing on heterocyclic core bioisosteres. We will explore the strategic rationale for selecting alternatives, compare their synthetic accessibility, and provide detailed experimental protocols to empower researchers in drug discovery and development.

Analysis of the Parent Compound and Rationale for Alternatives

The standard synthesis of the parent compound typically involves two key transformations: a palladium-catalyzed Buchwald-Hartwig amination to couple Boc-piperazine with a 2,5-dihalothiophene, followed by formylation.[2][3] The formylation is often achieved via a Vilsmeier-Haack reaction or through metal-halogen exchange and subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5][6]

While effective, this scaffold has potential drawbacks:

  • Metabolic Liability: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can sometimes lead to reactive metabolites.[1]

  • Limited Vectorial Diversity: The fixed geometry of the 2,5-substituted thiophene ring restricts the spatial arrangement of substituents.

To address these limitations, medicinal chemists often turn to bioisosteric replacement, a strategy where one functional group or moiety is replaced with another that retains similar biological activity but has altered physicochemical properties.[7] This guide will focus on two primary classes of alternatives: furan- and pyridine-based analogs.

  • Furan Analogs: Replacing the thiophene's sulfur with oxygen to yield a furan ring can reduce lipophilicity and alter metabolic pathways. Furan derivatives are prevalent in pharmaceuticals and offer a well-established chemical handle.[8][9]

  • Pyridine Analogs: The introduction of a nitrogen atom into the aromatic ring to form a pyridine scaffold significantly impacts the molecule's basicity, polarity, and hydrogen bonding capacity.[10][11][12] This can lead to improved solubility and provide new interaction points with biological targets.

Comparative Analysis of Synthetic Scaffolds

The choice of an alternative is governed by a trade-off between synthetic feasibility, cost, and the desired modulation of physicochemical and pharmacological properties.

FeatureParent Thiophene ScaffoldFuran AnalogPyridine Analog
Core Heterocycle ThiopheneFuranPyridine
Typical Starting Material 2,5-Dibromothiophene2,5-Dibromofuran or Furan-2-carbaldehyde2,5-Dihalopyridine or 5-Bromopyridine-2-carbaldehyde
Key Coupling Reaction Buchwald-Hartwig AminationSNAr or Buchwald-Hartwig AminationSNAr (if activated) or Buchwald-Hartwig
Formylation Strategy Vilsmeier-Haack or Lithiation/DMFOften starts with formyl group presentOften starts with formyl group present
Potential Advantages Well-established chemistry, rigid scaffoldLower lipophilicity, altered metabolismIncreased solubility, H-bond acceptor
Potential Challenges Sulfur metabolismPotential instability of furan ringAltered electronics affecting reactivity

Synthetic Workflow Overview

A generalized workflow for accessing these scaffolds involves a strategic sequence of coupling and functional group installation. The specific order of events—coupling first versus formylation first—is a key consideration based on the reactivity and commercial availability of the starting materials.

G cluster_0 Route A: Coupling First cluster_1 Route B: Formyl Group Pre-installed Dihalo-Heterocycle 2,5-Dihalo- Heterocycle Coupling_A Buchwald-Hartwig Coupling Dihalo-Heterocycle->Coupling_A Boc-Piperazine, Pd Catalyst Intermediate_A Boc-piperazine- Heterocycle Coupling_A->Intermediate_A Formylation Vilsmeier-Haack or Lithiation/Quench Intermediate_A->Formylation Final_Product_A Final Product Formylation->Final_Product_A Formyl_Heterocycle Halo-Heterocycle- Carbaldehyde Coupling_B Buchwald-Hartwig or SNAr Coupling Formyl_Heterocycle->Coupling_B Boc-Piperazine, Base, Catalyst (if needed) Final_Product_B Final Product Coupling_B->Final_Product_B

Figure 1: Generalized synthetic strategies for target scaffolds.

Experimental Protocols

The following protocols are detailed, self-validating procedures. Causality for key steps is explained to provide deeper insight.

Protocol 1: Synthesis of Parent Compound (Thiophene)

This synthesis follows "Route A" and is a robust, commonly used procedure.

Step 1a: Synthesis of tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate

  • Rationale: A palladium-catalyzed Buchwald-Hartwig amination is employed due to its broad functional group tolerance and high efficiency in forming C-N bonds with heteroaryl halides.[3][13] A bulky phosphine ligand (e.g., BINAP) is chosen to promote the reductive elimination step and prevent catalyst decomposition.

  • Procedure:

    • To an oven-dried flask, add 2,5-dibromothiophene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), and racemic-BINAP (0.03 eq).

    • Purge the flask with argon for 15 minutes.

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq) and anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours under argon. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a solid.

    • Validation: Confirm structure by ¹H NMR and mass spectrometry.

Step 1b: Synthesis of this compound

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like the piperazine-substituted thiophene.[4][6][14] The reaction proceeds via an electrophilic Vilsmeier reagent, which attacks the electron-rich 5-position of the thiophene ring.

  • Procedure:

    • In a flask under argon, cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in anhydrous dichloromethane (DCM) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

    • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Furan Analog (Alternative)

This synthesis follows "Route B," leveraging a commercially available starting material that already contains the formyl group.[15]

Synthesis of tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate

  • Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr). 5-Bromofuran-2-carbaldehyde is sufficiently activated by the electron-withdrawing formyl group to undergo substitution by the secondary amine of Boc-piperazine, often without the need for a metal catalyst. A non-nucleophilic base is used to scavenge the HBr byproduct.

  • Procedure:

    • To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the furan analog.[15]

    • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Selecting the Optimal Alternative: A Decision Framework

The choice of scaffold is highly dependent on the project's specific goals. The following diagram outlines a logical decision-making process for a medicinal chemist.

G Goal Goal Improve_Metabolic_Stability Improve_Metabolic_Stability Goal->Improve_Metabolic_Stability Primary Goal? Consider_Pyridine Consider_Pyridine Improve_Metabolic_Stability->Consider_Pyridine Yes Modulate_Lipophilicity Modulate_Lipophilicity Improve_Metabolic_Stability->Modulate_Lipophilicity No Pyridine_Analog Pyridine_Analog Consider_Pyridine->Pyridine_Analog Increases polarity, removes sulfur Consider_Furan Consider_Furan Modulate_Lipophilicity->Consider_Furan Need to decrease LogP? Stick_Thiophene Stick_Thiophene Modulate_Lipophilicity->Stick_Thiophene LogP is acceptable? Furan_Analog Furan_Analog Consider_Furan->Furan_Analog O is less lipophilic than S Parent_Compound Parent_Compound Stick_Thiophene->Parent_Compound Established scaffold, predictable synthesis

Figure 2: Decision workflow for selecting a scaffold alternative.

Conclusion

While this compound remains a valuable and synthetically accessible building block, its furan and pyridine-based bioisosteres offer strategic advantages for modulating key drug-like properties. The furan analog provides a route to lower lipophilicity and alternative metabolic profiles, while the pyridine analog introduces basicity and improves aqueous solubility. The choice of synthetic route—coupling followed by formylation versus direct coupling to a pre-formylated heterocycle—depends largely on the commercial availability and relative cost of the starting materials. By understanding the synthetic nuances and strategic rationale behind each alternative, researchers can expand their chemical toolbox and accelerate the discovery of new therapeutic agents.

References

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Navigating the Synthesis of Piperazine-Substituted Thiophenes: A Comparative Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to a vast array of therapeutic agents. When coupled with the thiophene ring, a versatile pharmacophore known for its diverse biological activities, it gives rise to a class of compounds with significant potential in drug discovery.[1][2] However, the synthesis of asymmetrically functionalized piperazine-substituted thiophenes presents a common challenge: the selective manipulation of the two nitrogen atoms of the piperazine ring. This guide provides a comprehensive comparison of three commonly employed protecting groups for the piperazine moiety—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts)—in the context of thiophene synthesis. We will delve into the practical considerations for their installation and removal, their stability under key reaction conditions, and their overall impact on synthetic efficiency, supported by experimental data from the literature.

The Crucial Role of Protecting Groups in Piperazine Chemistry

The symmetrical nature of piperazine necessitates the use of protecting groups to achieve regioselective functionalization. By temporarily blocking one of the nitrogen atoms, a protecting group allows for the modification of the other nitrogen or the thiophene ring itself. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice of protecting group is therefore a critical strategic decision that can significantly influence the success of a synthetic route.

A Head-to-Head Comparison: Boc vs. Cbz vs. Tosyl

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the nature of the subsequent reaction steps. Here, we compare the performance of Boc, Cbz, and Tosyl groups in key transformations relevant to thiophene synthesis, such as metal-catalyzed cross-coupling reactions.

The Workhorse: tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably the most widely used protecting group for amines due to its ease of introduction and its clean, acid-labile deprotection.[2]

Protection: The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Deprotection: Removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[3]

Performance in Thiophene Synthesis: The Boc group is generally stable to the basic conditions often employed in Suzuki and Buchwald-Hartwig cross-coupling reactions, making it a suitable choice for introducing the piperazine moiety onto a pre-functionalized thiophene ring or for functionalizing a piperazine-substituted thiophene. For instance, N-Boc-piperazine has been successfully used in Buchwald-Hartwig amination reactions with aryl halides to generate N-arylpiperazine derivatives in high yields.[4][5]

Experimental Protocol: Boc Deprotection of a Piperazinylthiophene

  • Step 1: Dissolve the Boc-protected piperazinylthiophene (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol of substrate).

  • Step 2: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at 0 °C.

  • Step 3: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Step 4: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 5: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 6: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected piperazinylthiophene.

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O, Base Protected_Product Boc-Piperazinylthiophene Boc_Piperazine->Protected_Product Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Thiophene_Derivative Thiophene Derivative (e.g., Halo-thiophene) Thiophene_Derivative->Protected_Product Deprotected_Product Piperazinylthiophene Protected_Product->Deprotected_Product Acid (TFA or HCl) caption Boc protection/deprotection workflow.

Caption: Boc protection/deprotection workflow.

The Classic Choice: Benzyloxycarbonyl (Cbz) Group

The Cbz group is another stalwart in amine protection, offering orthogonality to the acid-labile Boc group.

Protection: The Cbz group is introduced by treating piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which proceeds under neutral conditions.

Performance in Thiophene Synthesis: The Cbz group's stability to both acidic and basic conditions makes it a versatile protecting group. Its removal via hydrogenolysis is particularly advantageous when the thiophene scaffold bears acid- or base-sensitive functionalities. However, care must be taken as some sulfur-containing compounds can poison the palladium catalyst used for hydrogenolysis.

Experimental Protocol: Cbz Deprotection of a Piperazinylthiophene

  • Step 1: Dissolve the Cbz-protected piperazinylthiophene (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Step 2: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Step 3: Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Step 5: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazinylthiophene.

Diagram: Cbz Protection and Deprotection Workflow

Cbz_Workflow Piperazine Piperazine Cbz_Piperazine N-Cbz-Piperazine Piperazine->Cbz_Piperazine Cbz-Cl, Base Protected_Product Cbz-Piperazinylthiophene Cbz_Piperazine->Protected_Product Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Thiophene_Derivative Thiophene Derivative (e.g., Halo-thiophene) Thiophene_Derivative->Protected_Product Deprotected_Product Piperazinylthiophene Protected_Product->Deprotected_Product H₂, Pd/C caption Cbz protection/deprotection workflow.

Caption: Cbz protection/deprotection workflow.

The Robust Option: Tosyl (Ts) Group

The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

Protection: The tosyl group is installed by reacting piperazine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.

Deprotection: The stability of the tosyl group makes its removal more challenging, often requiring harsh conditions such as sodium in liquid ammonia or strong acids at elevated temperatures.

Performance in Thiophene Synthesis: The high stability of the tosyl group can be advantageous in multi-step syntheses where harsh conditions are required for other transformations on the thiophene ring. However, its difficult removal can be a significant drawback, potentially limiting its application with sensitive substrates. There are examples of N'-tosyl arylhydrazines being used in Suzuki cross-coupling reactions, suggesting the tosyl group is compatible with these conditions.[6][7]

Experimental Protocol: Tosyl Deprotection of a Piperazinylthiophene (Reductive Cleavage)

  • Step 1: In a flame-dried flask under an inert atmosphere, dissolve the tosyl-protected piperazinylthiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Step 2: Cool the solution to -78 °C and add a solution of sodium naphthalenide in THF dropwise until a persistent green color is observed.

  • Step 3: Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Step 4: Quench the reaction by the slow addition of water.

  • Step 5: Warm the mixture to room temperature and extract the product with an organic solvent.

  • Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Tosyl_Workflow Piperazine Piperazine Tosyl_Piperazine N-Tosyl-Piperazine Piperazine->Tosyl_Piperazine Ts-Cl, Base Protected_Product Tosyl-Piperazinylthiophene Tosyl_Piperazine->Protected_Product Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Thiophene_Derivative Thiophene Derivative (e.g., Halo-thiophene) Thiophene_Derivative->Protected_Product Deprotected_Product Piperazinylthiophene Protected_Product->Deprotected_Product Harsh Conditions (e.g., Na/NH₃) caption Tosyl protection/deprotection workflow.

Sources

A Comparative Guide to the Validation of Thiophenylpiperazine-Derived Kinase Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous validation of novel kinase inhibitor candidates derived from the thiophenylpiperazine scaffold. We will navigate the critical experimental stages, from initial biochemical confirmation to preclinical in vivo evaluation, emphasizing the scientific rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish the therapeutic potential of this promising class of compounds.

Introduction to Thiophenylpiperazine Kinase Inhibitors

The thiophenylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of protein kinases. Its inherent structural features allow for versatile chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The validation of candidates from this chemical series requires a multi-faceted approach to comprehensively characterize their biological activity and establish a clear path toward clinical development.

The Kinase Inhibitor Validation Workflow

The validation process is a systematic progression designed to de-risk candidates and build a robust data package. It begins with confirming direct target engagement and culminates in demonstrating efficacy and safety in relevant biological systems.

G cluster_0 Phase 1: Biochemical & Cellular Characterization cluster_1 Phase 2: In Vitro Pharmacology & Safety cluster_2 Phase 3: In Vivo Validation A Biochemical Assays (IC50 Determination) B Cellular Target Engagement (e.g., NanoBRET, CETSA) A->B C Cellular Potency Assays (Phenotypic & Target-Specific) B->C D Selectivity Profiling (Kinome-wide Scans) C->D E Mechanism of Action Studies (e.g., Ki, Residence Time) D->E F ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) E->F G Pharmacokinetic Studies (PK) F->G H Pharmacodynamic Studies (PD) G->H I Efficacy Studies (Xenograft/Disease Models) H->I

Figure 1: A generalized workflow for the validation of kinase inhibitor candidates.

Phase 1: Foundational Biochemical and Cellular Assays

The initial phase of validation focuses on confirming that the thiophenylpiperazine candidate directly interacts with its intended kinase target and elicits a biological response in a cellular context.

Biochemical Potency (IC50 Determination)

The first critical step is to quantify the inhibitor's potency against the purified kinase enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A lower light signal indicates a higher level of kinase inhibition.

  • Kinase Reaction: Combine the kinase, substrate, ATP, and varying concentrations of the thiophenylpiperazine inhibitor in a microplate. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a clean, biochemical system. This is the foundational piece of data for any kinase inhibitor program.

Cellular Target Engagement

Confirming that the inhibitor binds to its intended target within the complex environment of a living cell is paramount. This distinguishes true target engagement from off-target or non-specific effects observed in phenotypic assays.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay quantifies compound binding at specific target proteins in living cells by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer.

  • Cell Preparation: Genetically engineer cells to express the target kinase as a fusion with NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat with a range of concentrations of the unlabeled thiophenylpiperazine inhibitor.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.

  • BRET Measurement: Measure the BRET signal. The unlabeled inhibitor will compete with the tracer for binding to the NanoLuc®-kinase fusion, resulting in a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 of target engagement.

Rationale: This assay provides direct evidence of target binding in a physiological context, confirming that the compound can penetrate the cell membrane and interact with its intended target.

Cellular Potency and Phenotypic Response

Following confirmation of target engagement, the next step is to assess the compound's ability to modulate downstream signaling and elicit a desired phenotypic outcome in cancer cell lines or other relevant cell models.

Experimental Protocol: Anti-Proliferative Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Plate cancer cells known to be dependent on the target kinase's signaling pathway at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the thiophenylpiperazine inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the pathway).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability.

  • Luminescence Reading: Measure the luminescent signal.

  • Data Analysis: Determine the GI50 (concentration that causes 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Rationale: This assay connects target inhibition to a functional cellular outcome, which is a critical step in establishing the therapeutic potential of the inhibitor.

Kinase Selectivity Profiling

A crucial aspect of kinase inhibitor development is understanding its selectivity profile. Broad-spectrum inhibition can lead to off-target toxicities.

Methodology: Kinome-wide Binding or Activity Assays

Commercial services (e.g., Eurofins DiscoverX, Promega) offer large-scale kinase panels (e.g., >400 kinases) to assess inhibitor selectivity. These are typically performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-targets.

Data Presentation: The results are often presented as a percentage of inhibition for each kinase in the panel. Hits above a certain threshold (e.g., >50% inhibition) are then followed up with full IC50 determinations.

Kinase TargetThiophenylpiperazine A (IC50, nM)Thiophenylpiperazine B (IC50, nM)Staurosporine (IC50, nM)
Target Kinase X15255
Off-Target Kinase Y>10,00050010
Off-Target Kinase Z2,500>10,00020

Table 1: Example of comparative selectivity data for two hypothetical thiophenylpiperazine inhibitors and the non-selective inhibitor, staurosporine.

Phase 2: Deeper Mechanistic Understanding and Safety Assessment

With a solid foundation of potency and cellular activity, the focus shifts to understanding the inhibitor's mechanism of action and early safety profile.

Mechanism of Action (MoA) Studies

Determining how the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric) and its binding kinetics provides valuable insights for lead optimization.

Experimental Protocol: Ki Determination and Residence Time

  • Ki Determination: This is typically performed by measuring the IC50 at various ATP concentrations. A competitive inhibitor will show an increase in IC50 with increasing ATP concentration. The data can be fitted to the Cheng-Prusoff equation to calculate the inhibitor binding constant (Ki).

  • Residence Time: This measures the duration of the inhibitor-target complex. It can be assessed using techniques like surface plasmon resonance (SPR) or by measuring the rate of target activity recovery after inhibitor washout.

Rationale: A long residence time can lead to a more durable pharmacodynamic effect in vivo, which may allow for less frequent dosing. Understanding the MoA is also crucial for structure-activity relationship (SAR) studies.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is essential to identify potential liabilities that could derail a program.

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.

  • hERG Inhibition: Evaluating the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.

Phase 3: Preclinical In Vivo Validation

The final stage of preclinical validation involves assessing the inhibitor's behavior and efficacy in a living organism.

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 Efficacy A Dosing (IV, PO) B Blood Sampling A->B C LC-MS/MS Analysis B->C D Determine Cmax, Tmax, AUC, T1/2 C->D E Dosing F Tumor/Tissue Biopsy E->F G Biomarker Analysis (e.g., Western Blot for p-Substrate) F->G H Correlate Dose with Target Inhibition G->H I Tumor Implantation (Xenograft Model) J Treatment Initiation I->J K Tumor Volume Measurement J->K L Determine Tumor Growth Inhibition (TGI) K->L

spectroscopic characterization of reductive amination products

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing spectroscopic characterization of reductive amination products. My search terms will emphasize NMR, IR, and mass spectrometry, plus look for common byproducts. I'm building a base of knowledge and looking for known issues.

Developing Search Criteria

I've refined the search strategy, focusing Google queries on spectroscopic methods for reductive amination products. I'm prioritizing techniques like NMR, IR, and mass spec, as well as common byproducts. I'm also looking for alternative analytical methods. I'm aiming to synthesize this into a structured comparative analysis, building a decision-making guide.

Planning the Investigation

I'm now outlining the steps to structure a comparative guide. I'll begin with targeted searches for spectroscopic characterization methods in reductive amination, focusing on NMR, IR, and MS, along with byproducts and alternative methods. I'll create DOT graphs to visualize the workflow and decision-making process. I am also working on experimental protocols, explaining the rationales behind the choices, and compiling a complete "References" section.

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 5-Halothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. For scientists engaged in drug discovery and materials science, the functionalization of the thiophene scaffold is of paramount importance, as thiophene-containing molecules are prevalent in a vast array of pharmaceuticals and organic electronic materials. The choice of catalyst for the coupling of 5-halothiophenes is a critical decision that profoundly influences reaction yields, times, and overall process efficiency.

This guide provides a comparative analysis of common catalytic systems for the Suzuki coupling of 5-halothiophenes. We will explore the performance of traditional and advanced palladium-based catalysts, as well as the emerging utility of nickel-based systems, supported by experimental data and detailed protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. [1][2][3]Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 5-Arylthiophene (Ar-Ar') RedElim->Product ArX 5-Halothiophene (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the Suzuki coupling of 5-halothiophenes is dependent on several factors, including the nature of the palladium or nickel precursor, the ancillary ligands, the base, and the solvent system. Below is a comparative overview of widely used catalytic systems.

Palladium-Based Catalysts with Phosphine Ligands

Traditional palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been extensively used for Suzuki couplings. The choice of phosphine ligand is critical, with bulky and electron-rich ligands often providing superior results, especially for less reactive aryl chlorides. [4] Table 1: Performance of Palladium-Phosphine Catalysts in the Suzuki Coupling of 5-Bromothiophenes

Catalyst / LigandSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80295[4]
Pd(PCy₃)₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80465[4]
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80422[4]
Pd(PPh₃)₄2-bromo-5-(bromomethyl)thiophenePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O901276
Pd(PPh₃)₄2,5-dibromo-3-methylthiophene (mono-coupling)Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801275

Expertise & Experience: The data in Table 1 highlights that for the coupling of a 5-bromoindazole derivative, the bidentate ferrocenylphosphine ligand dppf in Pd(dppf)Cl₂ provides significantly higher yields and shorter reaction times compared to the monodentate PCy₃ and PPh₃ ligands. [4]This is often attributed to the "bite angle" of the dppf ligand, which promotes the reductive elimination step. For the less complex 2-bromo-5-(bromomethyl)thiophene, the readily available and cost-effective Pd(PPh₃)₄ still provides good yields. [5]

Palladium-Based Catalysts with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability facilitates the oxidative addition of even challenging substrates like aryl chlorides. [6][7] Table 2: Performance of Palladium-NHC Catalysts in the Suzuki Coupling of Aryl Halides

Catalyst / LigandSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(IPr)(cin)Cl]4-chlorotoluenePhenylboronic acidK₃PO₄Toluene1001898[6]
[Pd(SIPr)(cin)Cl]4-chlorotoluenePhenylboronic acidK₃PO₄Toluene1001895[6]
Pd₂(dba)₃ / IPr·HCl4-chloroanisolePhenylboronic acidK₃PO₄1,4-Dioxane801296[6]
Nickel-Based Catalysts

Nickel catalysts have gained significant attention as a more sustainable and cost-effective alternative to palladium for Suzuki-Miyaura couplings. [8][9][10]They are particularly effective for the coupling of less reactive aryl chlorides and other challenging substrates.

Table 3: Performance of Nickel-Catalysts in the Suzuki Coupling of Aryl Halides

Catalyst / LigandSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂3-chloropyridinePhenylboronic acidK₃PO₄t-amyl alcohol1001295[10]
NiCl₂(PCy₃)₂3-bromofuranPhenylboronic acidK₃PO₄t-amyl alcohol1001292[10]
Ni(cod)₂2-bromothiophenePhenylboronic acidK₂CO₃ChCl/urea1202492[11]

Authoritative Grounding: The use of nickel catalysts extends the scope of the Suzuki-Miyaura reaction to previously challenging substrates. [9]For instance, the use of NiCl₂(PCy₃)₂ in green solvents like t-amyl alcohol provides excellent yields for the coupling of heteroaryl chlorides. [10]Furthermore, ligand-free nickel catalysis in deep eutectic solvents offers an environmentally friendly approach. [11]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a 5-halothiophene.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add 5-halothiophene, arylboronic acid, and base to a flame-dried flask. - Purge with inert gas (Ar or N₂). Start->Setup Reagents Add degassed solvent and catalyst/ligand. Setup->Reagents Reaction Heat and stir the reaction mixture at the specified temperature. Reagents->Reaction Monitor Monitor reaction progress by TLC or LC-MS. Reaction->Monitor Workup Reaction Work-up: - Cool to room temperature. - Quench the reaction. - Extract with an organic solvent. Monitor->Workup Purify Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purify End Characterize the purified product (NMR, MS). Purify->End

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene using Pd(PPh₃)₄

[5] Materials:

  • 2-bromo-5-(bromomethyl)thiophene

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-5-(bromomethyl)thiophene (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (2.5 mol%).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole using Pd(dppf)Cl₂

[4][12] Materials:

  • 5-bromo-1-ethyl-1H-indazole

  • Arylboronic acid (2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Dimethoxyethane (DME)

  • Water

  • Argon gas for inert atmosphere

Procedure:

  • In a reaction vessel, dissolve 5-bromo-1-ethyl-1H-indazole (1 equivalent) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME.

  • Stir the solution under a flow of argon for 1 hour.

  • Sequentially add the arylboronic acid (2 equivalents) dissolved in anhydrous DME and potassium carbonate (2 equivalents) dissolved in water.

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling to room temperature, proceed with a standard aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Conclusion

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of 5-halothiophenes is a multi-faceted decision that depends on the specific substrate, desired reaction conditions, and economic considerations.

  • Palladium-phosphine systems , particularly those employing bulky, electron-rich biarylphosphine ligands like dppf, offer a robust and high-yielding approach for 5-bromothiophenes. [4]* Palladium-NHC complexes represent the state-of-the-art for challenging couplings, including those with 5-chlorothiophenes, often providing high turnover numbers and operating under mild conditions. [6]* Nickel-based catalysts are a compelling, cost-effective alternative, demonstrating excellent activity for a broad range of 5-halothiophenes, including chlorides, and enabling the use of greener solvents. [10] A systematic screening of catalysts and conditions, as outlined in the provided workflow, is the most effective strategy for identifying the ideal catalytic system for a specific synthetic challenge.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2010, January). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. (2025, March 27). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. (2020, December 14). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. Retrieved January 21, 2026, from [Link]

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013, March 4). Chemical Society Reviews. Retrieved January 21, 2026, from [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). University of York. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015, February 21). Diva-Portal.org. Retrieved January 21, 2026, from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2005, April 6). PubMed. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 21, 2026, from [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2024, May 28). MDPI. Retrieved January 21, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Nickel-catalyzed exo-selective hydroacylation/Suzuki cross-coupling reaction. (n.d.). Chemical Communications. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

As a Senior Application Scientist, my objective is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and efficacy. This guide provides a detailed protocol for the proper disposal of this compound, a key building block in modern drug discovery. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Compound Profile and Hazard Assessment

This compound is a complex organic molecule featuring a thiophene aldehyde and a Boc-protected piperazine ring. An accurate hazard assessment is the foundation of any safe disposal plan. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, we can infer its primary hazards from its functional groups and available Safety Data Sheets (SDS).

Key Hazard Considerations:

  • Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are also sensitizers and may be harmful if swallowed or inhaled.

  • Piperazine Moiety: Piperazine and its derivatives are known to be respiratory and skin sensitizers, capable of causing allergic reactions upon repeated exposure.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and direct skin contact.

A summary of typical hazard statements for this compound is provided below.

Hazard TypeGHS Classification (Typical)Precautionary Measures
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation/Corrosion Category 2 (Causes skin irritation)Wear protective gloves and clothing. If on skin, wash with plenty of water.
Eye Irritation/Damage Category 2A (Causes serious eye irritation)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses.
Sensitization May cause an allergic skin reaction or allergy/asthma symptoms.Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.

This table is a composite based on data for similar chemical structures. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

The Principle of Waste Segregation: A Decision Workflow

Effective chemical disposal begins at the source. Improper segregation of waste streams can lead to dangerous chemical reactions within a waste container and complicates the final disposal process. The primary directive is to never mix incompatible waste streams.

All waste generated from handling this compound must be treated as hazardous chemical waste . The following decision workflow should be used to segregate waste at the point of generation.

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for safety and compliance. These steps are designed for a typical laboratory setting.

Protocol 1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Consult the SDS: Before beginning, review Section 13 (Disposal considerations) and Section 7 (Handling and storage) of the manufacturer's Safety Data Sheet.

  • Prepare the Waste Container:

    • Obtain a designated "Solid Hazardous Waste" container from your institution's Environmental Health & Safety (EHS) department.

    • The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, sealable lid.

  • Label the Container: Affix a hazardous waste label to the container. Fill it out completely, listing "this compound" as the content. Ensure the accumulation start date is recorded.

  • Transfer the Chemical:

    • Perform the transfer inside a certified chemical fume hood to prevent inhalation of dust.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

    • Carefully transfer the solid from its original container into the designated waste container. Use a dedicated spatula. Avoid creating dust.

  • Seal and Store: Securely close the waste container. Store it in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the full waste container. Do not let waste accumulate for more than the period allowed by regulations (e.g., 90 days in the U.S. under RCRA).

Protocol 2: Disposal of Contaminated Labware and PPE

This protocol covers items such as gloves, weigh boats, paper towels, and silica gel contaminated with the compound.

  • Minimize Contamination: During your work, use disposable materials where possible to minimize the volume of contaminated items.

  • Segregation:

    • All solid items (gloves, wipers, etc.) that have come into direct contact with the compound should be considered contaminated solid waste.

    • Place these items directly into the same "Solid Hazardous Waste" container as the pure compound. Do not dispose of them in the regular trash.

  • Decontamination of Glassware:

    • For reusable glassware, a triple rinse procedure is recommended.

    • Rinse 1: Use a small amount of a suitable organic solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane). The rinseate must be collected and disposed of as hazardous liquid waste.

    • Rinse 2 & 3: Repeat the rinse. The collected rinsate from all three steps is now considered hazardous liquid waste.

    • After the triple rinse, the glassware can typically be washed using standard laboratory procedures.

Protocol 3: Disposal of Liquid Waste Streams

This applies to solutions containing the compound, such as mother liquor from a crystallization or the collected rinsate from glassware decontamination.

  • Identify Solvent Type: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, hexanes). Waste streams must be segregated accordingly.

  • Prepare the Waste Container:

    • Use a designated "Hazardous Liquid Waste" container for the appropriate solvent class. Ensure it has a proper sealing cap and is stored in secondary containment to prevent spills.

  • Label the Container: Label the container with the words "Hazardous Waste" and list all chemical constituents by their full name, including solvents and the solute (this compound). Estimate the percentage of each component.

  • Transfer and Storage:

    • Carefully pour the liquid waste into the container using a funnel.

    • Keep the container closed when not in use. Store in a designated satellite accumulation area.

  • Arrange for Pickup: Follow your institution's EHS procedures for the disposal of liquid hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Assess the Spill:

    • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, use a scoop or brush to carefully sweep it up. Place the material and any cleaning tools into the solid hazardous waste container. Wipe the area with a solvent-dampened towel, and dispose of the towel as contaminated solid waste.

    • Major Spill: For larger spills or any spill outside of a fume hood, evacuate the area. Close the doors and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.

This structured approach to disposal ensures that this compound is managed in a way that is safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's specific guidelines.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Categories of Waste Generators. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health & Safety. Empty Container Management Fact Sheet. Retrieved from [Link]

×

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Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.